Norlobelanine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norlobelanine hydrochloride involves a series of chemical reactions starting from lobeline, another piperidine alkaloid . The process typically includes a ring-closing double aza-Michael reaction, which is crucial for forming the piperidine ring structure . The reaction conditions often involve the use of weak acidic conditions to stabilize the intermediate compounds .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of Lobelia inflata followed by chemical synthesis . The extraction process involves the use of solvents such as acetonitrile and hydrochloric acid to isolate the alkaloids from the plant material . The isolated compounds are then subjected to further chemical reactions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Norlobelanine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of norlobelanine, which can have enhanced or modified pharmacological activities .
Scientific Research Applications
Norlobelanine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Norlobelanine hydrochloride exerts its effects primarily through interactions with nicotinic acetylcholine receptors in the central nervous system . It inhibits nicotine-evoked dopamine release and binds to specific receptor subtypes, thereby modulating neurotransmitter release and uptake . This mechanism is crucial for its potential use in treating addiction and other neurological disorders .
Comparison with Similar Compounds
Lobeline: Another piperidine alkaloid with similar pharmacological properties.
Lobelidine: A derivative of lobeline with distinct chemical and pharmacological characteristics.
Norlobeline: A closely related compound with similar biosynthetic pathways.
Uniqueness: Its distinct chemical structure allows for targeted modifications, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
125760-45-4 |
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Molecular Formula |
C21H24ClNO2 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-[(2S,6R)-6-phenacylpiperidin-2-yl]-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17;/h1-6,8-11,18-19,22H,7,12-15H2;1H/t18-,19+; |
InChI Key |
RTYYAGBTRNIDJV-AQDIUKAZSA-N |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CC(NC(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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